molecular formula C12H16ClN3O B7459315 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

Cat. No. B7459315
M. Wt: 253.73 g/mol
InChI Key: GLBIMGNVQCKONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone, also known as CP-122,288, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have interesting biological properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its ability to bind to and modulate the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the α2-adrenergic receptor.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. For example, this compound has been shown to increase serotonin levels in the brain, which may be beneficial for the treatment of depression and anxiety disorders. Additionally, 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been shown to have analgesic and antinociceptive effects, which may be useful for the treatment of pain.

Advantages and Limitations for Lab Experiments

2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has several advantages and limitations for lab experiments. One advantage is that this compound has been well-characterized and its mechanism of action is relatively well-understood. Additionally, 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been shown to have interesting biological properties that make it a potentially useful tool for studying various neurological disorders. However, one limitation of this compound is that it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone. One direction is to investigate the potential use of this compound in the treatment of various neurological disorders, such as depression and anxiety. Another direction is to further explore the mechanism of action of 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone and its effects on neurotransmitter systems in the brain. Additionally, future research could investigate the potential use of 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone in combination with other drugs for the treatment of various disorders.

Synthesis Methods

The synthesis method for 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves the reaction of 2-chloroacetyl chloride with 4-(pyridin-3-ylmethyl)piperazine in the presence of a base. This reaction results in the formation of the desired product, which can be purified and characterized using various analytical techniques.

Scientific Research Applications

2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research. This compound has been shown to have interesting biological properties, including its ability to modulate the activity of certain neurotransmitter receptors in the brain. As a result, 2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has been investigated for its potential use in the treatment of various neurological disorders.

properties

IUPAC Name

2-chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-8-12(17)16-6-4-15(5-7-16)10-11-2-1-3-14-9-11/h1-3,9H,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBIMGNVQCKONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

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